N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide
Description
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Properties
Molecular Formula |
C16H24N6O3 |
|---|---|
Molecular Weight |
348.40 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,2-dimethyl-3-(5-methyl-3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C16H24N6O3/c1-6-20-10-14(13(4)17-20)9-19(5)16(23)11(2)8-21-12(3)7-15(18-21)22(24)25/h7,10-11H,6,8-9H2,1-5H3 |
InChI Key |
ZEPSUNQXZPQRGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(C)C(=O)C(C)CN2C(=CC(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation and Nitration: The pyrazole intermediates are then alkylated and nitrated to introduce the ethyl, methyl, and nitro groups.
Amide Formation: The final step involves the formation of the amide bond through the reaction of the pyrazole intermediates with appropriate acylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s pyrazole rings make it a potential candidate for drug development, particularly for targeting enzymes and receptors involved in various diseases.
Materials Science: Its unique structure allows for potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions involving pyrazole-containing molecules.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The pyrazole rings can bind to active sites of enzymes or receptors, modulating their activity. The nitro group may also participate in redox reactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-nitro-1H-pyrazole: Another pyrazole compound with a nitro group, used in various chemical applications.
Uniqueness
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide stands out due to its dual pyrazole rings and the presence of both nitro and amide functional groups. This unique combination of features enhances its potential for diverse applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
